PPARα Partial Agonism vs. Fenofibrate Full Agonism: Molecular Basis for ApoA-I Non-Induction
In a head-to-head double-blind clinical trial, gemfibrozil (GF) and fenofibrate (FF) showed comparable triglyceride lowering and HDL-cholesterol increases, but plasma apoA-I increased only after FF, not GF. Mechanistic studies revealed that GF is a partial PPARα agonist, recruiting the coactivator DRIP205 less efficiently than the full agonist FF on the apoA-I promoter, explaining the differential effect on apoA-I [1].
| Evidence Dimension | PPARα activation on human apoA-I promoter (DR-2 PPRE) |
|---|---|
| Target Compound Data | Gemfibrozil: significantly lower maximal activation compared to fenofibrate (exact fold-change not quantified in abstract) |
| Comparator Or Baseline | Fenofibrate: full agonist, higher maximal activation on DR-2 PPRE |
| Quantified Difference | Gemfibrozil acts as a partial agonist due to less efficient DRIP205 coactivator recruitment |
| Conditions | Human apoA-I transgenic mice (hA-ITg PPARα+/+) and in vitro transactivation assays |
Why This Matters
This molecular distinction provides a mechanistic explanation for the lack of apoA-I increase with gemfibrozil, which may influence HDL functionality and is a key differentiator for researchers studying PPARα-mediated gene regulation.
- [1] Duez H, et al. Regulation of human apoA-I by gemfibrozil and fenofibrate through selective peroxisome proliferator-activated receptor alpha modulation. Arterioscler Thromb Vasc Biol. 2005 Mar;25(3):585-91. doi:10.1161/01.ATV.0000154140.73570.00. View Source
